molecular formula C6H4FNO4S B142115 4-Nitrobenzenesulfonyl fluoride CAS No. 349-96-2

4-Nitrobenzenesulfonyl fluoride

Cat. No.: B142115
CAS No.: 349-96-2
M. Wt: 205.17 g/mol
InChI Key: HRLAPUHJWRZEIC-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonyl fluoride is an organic compound with the chemical formula C6H4FNO4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and as a reagent in various chemical reactions .

Scientific Research Applications

4-Nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Relevant Papers There are several peer-reviewed papers and technical documents related to 4-Nitrobenzenesulfonyl fluoride available at Sigma-Aldrich . These documents provide more detailed information and can be a good resource for further reading.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrobenzenesulfonyl fluoride is typically synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with potassium fluoride in an organic solvent. The reaction is carried out under controlled conditions, followed by filtration, concentration, extraction, washing, and drying to obtain the pure solid compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzenesulfonyl fluoride is unique due to the presence of both the nitro and sulfonyl fluoride groups, which confer distinct reactivity patterns. The nitro group enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its analogs .

Properties

IUPAC Name

4-nitrobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLAPUHJWRZEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188458
Record name 4-Nitrobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-96-2
Record name 4-Nitrobenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Nitrobenzenesulfonyl fluoride
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Record name 4-Nitrobenzenesulfonyl fluoride
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Record name 4-Nitrobenzenesulfonyl Fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-NBSF contribute to improved performance in lithium-ion batteries?

A: 4-NBSF functions as an electrolyte additive, playing a crucial role in forming a stable solid-electrolyte interphase (SEI) layer on the silicon anode surface []. This is crucial as silicon anodes, while promising for their high capacity, suffer from significant volume expansion during cycling, leading to instability. The SEI layer formed with 4-NBSF demonstrates a unique "trinity" functionality:

  1. Beneficial Decomposition: 4-NBSF undergoes reductive decomposition in the electrolyte, contributing to the formation of a robust hybrid SEI layer [].
  2. Enhanced Mechanical Strength: This hybrid SEI layer, composed of both organic and inorganic components, provides enhanced mechanical strength to the electrode, better accommodating the volume changes in silicon during cycling [].
  3. Improved Ion Transport: The SEI layer facilitates efficient lithium-ion transport while simultaneously mitigating detrimental side reactions with the electrolyte [].

Q2: Beyond lithium-ion batteries, are there other applications where 4-NBSF shows promise?

A: Yes, research indicates that 4-NBSF can be utilized in lithium-oxygen batteries as well []. Similar to its role in lithium-ion batteries, it acts as an electrolyte additive, promoting the formation of a stable SEI layer on the lithium metal anode. In this context, the decomposition of 4-NBSF leads to the formation of lithium fluoride (LiF) and lithium nitride (Li3N) within the SEI layer [].

Q3: What is the significance of LiF and Li3N formation in the SEI layer from 4-NBSF?

A: The presence of LiF and Li3N within the SEI layer offers two significant advantages []:

  1. Dendrite Suppression: The formation of a stable and uniform SEI layer is known to suppress the formation of lithium dendrites, a major safety concern in lithium metal batteries, thus enhancing battery safety and lifespan [].

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